molecular formula C9H9BrN2O4 B8733594 Ethyl 2-(2-Bromo-5-nitro-4-pyridyl)acetate

Ethyl 2-(2-Bromo-5-nitro-4-pyridyl)acetate

Cat. No. B8733594
M. Wt: 289.08 g/mol
InChI Key: HIXRZMZQSZBSKF-UHFFFAOYSA-N
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Patent
US07648989B2

Procedure details

2-Bromo-5-nitropyridine (1.84 g, 9.06 mmol) and trimethylsilanyl-acetic acid ethyl ester (1.53 g, 9.52 mmol) are dissolved under an atmosphere of argon in dry THF (10 ml). After cooling to −78° C., a solution of tetrabutylammonium fluoride (TBAF, 2.37 g, vacuum-dried overnight) in a mixture of THF and acetonitrile (10 ml/10 ml) is slowly added, so that the reaction temperature did not rise above −65° C. After complete addition, the mixture is stirred at −40° C. for 30 minutes, and at −20° C. for 10 minutes. The reaction mixture is re-cooled to −78° C., and 2,3-dichloro-5,6-dicyano-p-benzochinone (DDQ, 2.06 g, 9.06 mmol) is added. The suspension is allowed to warm to RT. TLC analysis indicated complete conversion. The reaction mixture is diluted with EtOAc and poured into a saturated solution of NH4Cl solution. The organic layer is separated, washed with brine, dried over Na2SO4, and the solvent is evaporated. The residue is purified by FCC (toluene/EtOAc 100:0 to 97:3) to afford the title compound. 1H NMR (CDCl3, 400 MHz): δ 1.26 (t, J=7 Hz, 3H), 4.01 (s, 2H), 4.19 (q, J=7 Hz, 2H), 7.53 (s, 1H), 9.06 (s, 1H). ES−−MS: 287, 289 [M−H]−.
Quantity
1.84 g
Type
reactant
Reaction Step One
Quantity
1.53 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2.37 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][N:3]=1.[CH2:11]([O:13][C:14](=[O:20])[CH2:15][Si](C)(C)C)[CH3:12].[F-].C([N+](CCCC)(CCCC)CCCC)CCC.[NH4+].[Cl-]>C1COCC1.C(#N)C.CCOC(C)=O>[CH2:11]([O:13][C:14](=[O:20])[CH2:15][C:6]1[C:5]([N+:8]([O-:10])=[O:9])=[CH:4][N:3]=[C:2]([Br:1])[CH:7]=1)[CH3:12] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
1.84 g
Type
reactant
Smiles
BrC1=NC=C(C=C1)[N+](=O)[O-]
Name
Quantity
1.53 g
Type
reactant
Smiles
C(C)OC(C[Si](C)(C)C)=O
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
2.37 g
Type
reactant
Smiles
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)#N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[Cl-]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred at −40° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is slowly added, so that the reaction temperature
CUSTOM
Type
CUSTOM
Details
did not rise above −65° C
ADDITION
Type
ADDITION
Details
After complete addition
WAIT
Type
WAIT
Details
at −20° C. for 10 minutes
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is re-cooled to −78° C.
ADDITION
Type
ADDITION
Details
2,3-dichloro-5,6-dicyano-p-benzochinone (DDQ, 2.06 g, 9.06 mmol) is added
TEMPERATURE
Type
TEMPERATURE
Details
to warm to RT
CUSTOM
Type
CUSTOM
Details
The organic layer is separated
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated
CUSTOM
Type
CUSTOM
Details
The residue is purified by FCC (toluene/EtOAc 100:0 to 97:3)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)OC(CC1=CC(=NC=C1[N+](=O)[O-])Br)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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